N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide
Description
The exact mass of the compound this compound is 350.06713162 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[6-fluoro-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4OS2/c1-19-12(5-6-17-19)14(21)18-15-20(7-8-22-2)11-4-3-10(16)9-13(11)23-15/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKDCGUHIGEJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, enzyme inhibition, and cytotoxicity.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the methylsulfanyl group and the pyrazole ring further enhance its potential pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, a series of benzothiazole sulfonamide derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Among these compounds, some exhibited potent activity with minimum inhibitory concentrations (MICs) ranging from 0.20 to 2.76 μg/mL against target pathogens .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 11a | 0.20 | Staphylococcus aureus |
| 11b | 0.76 | Escherichia coli |
| 5a | 1.50 | Candida albicans |
| 5b | 2.76 | Pseudomonas aeruginosa |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly its ability to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). These enzymes are crucial in the folate biosynthesis pathway in bacteria, making them prime targets for antimicrobial therapy. The dual inhibition mechanism could lead to enhanced efficacy against resistant strains .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Inhibited | IC50 (μg/mL) |
|---|---|---|
| 11a | DHPS | 2.76 |
| 11a | DHFR | 0.20 |
Cytotoxicity
Cytotoxicity assays using human dermal fibroblast cell lines (HFB4) showed that while some derivatives exhibited significant antimicrobial activity, they also displayed varying degrees of cytotoxicity. For instance, compound 11a was noted to have a favorable selectivity index, suggesting that it could be developed further for therapeutic use without substantial toxicity to human cells .
Case Studies
In a specific case study involving the synthesis of benzothiazole derivatives, researchers highlighted the structural modifications that led to enhanced biological activity. The study utilized spectral techniques to confirm the structures and assess their biological effects systematically . The findings indicated that modifications at specific positions on the benzothiazole ring significantly impacted both antimicrobial efficacy and enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
